1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436901
InChI: InChI=1S/C14H18N2O/c1-16-9-13(10-4-6-15-7-5-10)12-8-11(17)2-3-14(12)16/h2-3,8-10,15,17H,4-7H2,1H3
SMILES: CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL

CAS No.:

Cat. No.: VC13436901

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 1-methyl-3-piperidin-4-ylindol-5-ol
Standard InChI InChI=1S/C14H18N2O/c1-16-9-13(10-4-6-15-7-5-10)12-8-11(17)2-3-14(12)16/h2-3,8-10,15,17H,4-7H2,1H3
Standard InChI Key JEQZXYIGHZIMKD-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3

Introduction

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL is a chemical compound belonging to the hydroxyindole class, which is a subset of indole derivatives. These compounds are significant in organic chemistry due to their diverse biological activities and roles in pharmaceutical research. The compound's structure and properties make it an interesting subject for study in various scientific fields.

Molecular Formula and Weight

  • Molecular Formula: C14_{14}H18_{18}N2_{2}O

  • Molecular Weight: 230.31 g/mol

Synonyms and Identifiers

  • PubChem CID: 57368452

  • Synonyms: 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL, 1211593-86-0, PS-0299

  • InChI: InChI=1S/C14H18N2O/c1-16-9-13(10-4-6-15-7-5-10)12-8-11(17)2-3-14(12)16/h2-3,8-10,15,17H,4-7H2,1H3

  • InChIKey: JEQZXYIGHZIMKD-UHFFFAOYSA-N

  • SMILES: CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3

Comparison with 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Property1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Molecular FormulaC14_{14}H18_{18}N2_{2}OC14_{14}H18_{18}N2_{2}O
Molecular Weight230.31 g/mol230.31 g/mol
PubChem CID573684522438
SynonymsPS-0299, 1211593-86-0BRL 54443, BRL-54443
InChIKeyJEQZXYIGHZIMKD-UHFFFAOYSA-NWKNFADCGOAHBPG-UHFFFAOYSA-N

Both compounds share similar molecular weights and formulas but differ in their structural arrangement and identifiers.

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